molecular formula C14H26N2O2 B1385849 (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate CAS No. 1449131-15-0

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

Cat. No. B1385849
M. Wt: 254.37 g/mol
InChI Key: YDQBPQOQDHFBDP-LBPRGKRZSA-N
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Description

The compound “(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidine and piperidine rings would give the molecule a certain degree of rigidity. The tert-butyl group is a bulky group that could influence the molecule’s conformation and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyrrolidine and piperidine rings, as well as the carboxylate group. These functional groups could potentially participate in a variety of chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could enhance its solubility in polar solvents .

Scientific Research Applications

Application 1: Synthesis of N-Benzoyl Pyrrolidine

  • Summary of the Application : Pyrrolidine is used for the synthesis of N-Benzoyl Pyrrolidine from benzaldehyde via oxidative amination .

Application 2: Synthesis of N-Sulfinyl Aldimines

  • Summary of the Application : Pyrrolidine can be used as a catalyst for the synthesis of N-Sulfinyl aldimines from carbonyl compounds and sulfonamides .

Application 3: Synthesis of Imidazo[1,2-a]pyridines

  • Summary of the Application : Pyrrolidine is used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Methods of Application : A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
  • Results or Outcomes : The outcome of this process is the formation of imidazo[1,2-a]pyridines. No quantitative data or statistical analyses were provided in the source .

Application 4: Synthesis of Taddol-pyrrolidine Phosphoramidite

  • Summary of the Application : Pyrrolidine can be used to synthesize Taddol-pyrrolidine phosphoramidite, a ligand for rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole .
  • Results or Outcomes : The outcome of this process is the formation of Taddol-pyrrolidine phosphoramidite. No quantitative data or statistical analyses were provided in the source .

Application 5: Synthesis of Imidazo[1,2-a]pyridines

  • Summary of the Application : Pyrrolidine is used in a solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
  • Methods of Application : A vial containing a mixture of 2-aminopyridine (1 mmol), and α-bromoketone (1 mmol) was placed in a microwave synthesiser. The vial was subjected to microwave irradiation programmed at 65 °C, 120 W and 1 bar pressure .
  • Results or Outcomes : The outcome of this process is the formation of imidazo[1,2-a]pyridines. No quantitative data or statistical analyses were provided in the source .

Application 6: Synthesis of Taddol-pyrrolidine Phosphoramidite

  • Summary of the Application : Pyrrolidine can be used to synthesize Taddol-pyrrolidine phosphoramidite, a ligand for rhodium-catalyzed [2+2+2] cycloaddition of pentenyl isocyanate and 4-ethynylanisole .
  • Results or Outcomes : The outcome of this process is the formation of Taddol-pyrrolidine phosphoramidite. No quantitative data or statistical analyses were provided in the source .

Safety And Hazards

Without specific data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research on this compound could involve studying its synthesis, reactivity, and potential applications. This could include investigating its biological activity and exploring its use in the development of new pharmaceuticals or materials .

properties

IUPAC Name

tert-butyl (2S)-2-piperidin-4-ylpyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-10-4-5-12(16)11-6-8-15-9-7-11/h11-12,15H,4-10H2,1-3H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQBPQOQDHFBDP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H]1C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201134688
Record name 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate

CAS RN

1449131-15-0
Record name 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1449131-15-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pyrrolidinecarboxylic acid, 2-(4-piperidinyl)-, 1,1-dimethylethyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201134688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-tert-Butyl 2-(piperidin-4-yl)pyrrolidine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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